molecular formula C10H11NO B3326304 8-Methoxy-3,4-dihydroisoquinoline CAS No. 24693-44-5

8-Methoxy-3,4-dihydroisoquinoline

Cat. No.: B3326304
CAS No.: 24693-44-5
M. Wt: 161.2 g/mol
InChI Key: WUBULMQIMWQJJF-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydroisoquinoline is a naturally occurring alkaloid commonly found in certain plants. It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .


Synthesis Analysis

A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The molecular weight of this compound is 161.2 g/mol. The structure of the Noyori-Ikariya catalytic complexes is highly variable and previous structure–activity studies have often been inconclusive .


Chemical Reactions Analysis

The introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction has been reported . The 1-substituted-DHIQs were prepared using the Bischler–Napieralski reaction .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Protoberberines : 8-Methoxy-3,4-dihydroisoquinoline is used in the synthesis of protoberberines. The reaction with 3-methoxyphthalide leads to 13-spiro-substituted protoberberines (Warrener, Liu, Russell, & Tiekink, 1998).

  • Phosphodiesterase Inhibitors : Tetrahydroisoquinoline derivatives, including this compound, show potential as phosphodiesterase type 4 (PDE4) inhibitors. These compounds may have significant therapeutic applications (Song et al., 2015).

  • Calcium Channel Blockers : Variants of this compound have been developed as orally active small-molecule N-type calcium channel blockers. These are significant in treating neuropathic pain without cytochrome P450 (CYP) inhibition liability (Ogiyama et al., 2015).

Antiparasitic Activities

  • Antimalarial and Antiparasitic Agent : 8-Aminoquinolines, closely related to this compound, have been found effective against malaria and pneumocystis pneumonia. Their efficacy and reduced toxicity make them significant in antiparasitic treatments (Nanayakkara et al., 2008).

Phototoxicity Studies

  • Reduction in Phototoxicity : A methoxy group at the 8 position, as found in this compound, is important for reducing the phototoxicity of fluoroquinolone antibacterial agents (Marutani et al., 1993).

Antitumor Activities

  • Cytostatic Activity : Methoxy-indolo[2,1‐a]isoquinolines, derivatives of this compound, have been tested for cytostatic activity against leukemia and mammary tumor cells, showing promise as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

Metabolism Studies

  • Metabolism of Antileishmanial Drugs : The metabolism of 8-aminoquinoline antileishmanial drugs, related to this compound, involves transformation into more polar compounds. These studies help in understanding the metabolic pathways and potential efficacy of these drugs (Theoharides, Chung, & Velázquez, 1985).

Safety and Hazards

While specific safety data for 8-Methoxy-3,4-dihydroisoquinoline is not available, similar compounds such as 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride are classified as Acute toxicity, Oral (Category 4), H302, which means they are harmful if swallowed .

Future Directions

Future research could focus on the development of novel efficacious anticonvulsants to improve the quality of life for patients with epilepsy . The substituent at the 9-position plays a key role in anticonvulsant activity, which is consistent with the findings obtained with the previous model .

Properties

IUPAC Name

8-methoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBULMQIMWQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299256
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24693-44-5
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24693-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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